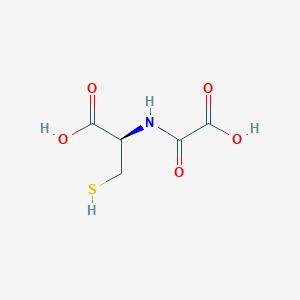
N-Oxalylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Oxalylcysteine, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO5S and its molecular weight is 193.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
N-Oxalylcysteine is primarily studied for its role in biochemical processes, particularly in relation to oxidative stress and cellular signaling pathways.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in cells. A study demonstrated its ability to scavenge free radicals effectively, thus protecting cellular components from oxidative stress .
Enzyme Inhibition
This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of cysteine proteases, which are crucial for various biological processes including apoptosis and protein turnover . This inhibition can be leveraged in therapeutic contexts to modulate enzyme activity in diseases characterized by dysregulated protease activity.
Pharmacological Applications
The pharmacological potential of this compound is being explored in drug development, particularly as a lead compound for new therapeutic agents.
Drug Development
This compound derivatives are being investigated for their potential as anti-inflammatory and anti-cancer agents. Preliminary studies suggest that modifications to the NOC structure can enhance its efficacy against specific cancer cell lines, indicating a promising avenue for future drug development .
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of this compound. It has been found to reduce neuronal damage in models of neurodegenerative diseases by inhibiting oxidative stress pathways and promoting cell survival . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
Environmental Applications
This compound is also being studied for its applications in environmental science, particularly concerning its interactions with pollutants.
Heavy Metal Chelation
One notable application of this compound is its ability to chelate heavy metals, thus reducing their toxicity in contaminated environments. Studies have shown that NOC can bind to metals like lead and cadmium, facilitating their removal from biological systems . This property makes it a candidate for bioremediation strategies aimed at cleaning up polluted sites.
Case Studies and Research Findings
To further illustrate the applications of this compound, several case studies have been documented:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability, reducing oxidative stress markers in vitro. |
| Study 2 | Enzyme Inhibition | Showed effective inhibition of cysteine proteases, suggesting therapeutic potential in cancer treatment. |
| Study 3 | Neuroprotection | Found to protect neuronal cells from oxidative damage in models of neurodegeneration. |
| Study 4 | Heavy Metal Chelation | Established capability to bind lead and cadmium ions, indicating potential use in bioremediation efforts. |
特性
CAS番号 |
106984-15-0 |
|---|---|
分子式 |
C5H7NO5S |
分子量 |
193.18 g/mol |
IUPAC名 |
(2R)-2-(oxaloamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7NO5S/c7-3(5(10)11)6-2(1-12)4(8)9/h2,12H,1H2,(H,6,7)(H,8,9)(H,10,11)/t2-/m0/s1 |
InChIキー |
JOFZGZRXVKSFKN-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)NC(=O)C(=O)O)S |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)C(=O)O)S |
正規SMILES |
C(C(C(=O)O)NC(=O)C(=O)O)S |
Key on ui other cas no. |
106984-15-0 |
同義語 |
Cys-N-Ox N-oxalylcysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















